molecular formula C28H29BO6 B12101302 methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate

methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate

Cat. No.: B12101302
M. Wt: 472.3 g/mol
InChI Key: LYMOHKYCYJUUDT-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is a boronate ester-containing aromatic compound with two methoxycarbonyl-substituted benzoate groups and a central phenyl ring bearing a pinacol boronate ester. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is widely used in Suzuki-Miyaura cross-coupling reactions, making this compound a valuable intermediate in organic synthesis and medicinal chemistry . Its structure combines electron-withdrawing ester groups and a reactive boronate moiety, enabling applications in drug discovery, materials science, and chemical biology .

Properties

Molecular Formula

C28H29BO6

Molecular Weight

472.3 g/mol

IUPAC Name

methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate

InChI

InChI=1S/C28H29BO6/c1-27(2)28(3,4)35-29(34-27)24-16-22(18-7-11-20(12-8-18)25(30)32-5)15-23(17-24)19-9-13-21(14-10-19)26(31)33-6/h7-17H,1-6H3

InChI Key

LYMOHKYCYJUUDT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate

This precursor is prepared by reacting 4-(methoxycarbonyl)phenylboronic acid with pinacol in acetone under ambient conditions:

4-(Methoxycarbonyl)phenylboronic acid+PinacolAcetone, RT, 24 hMethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate\text{4-(Methoxycarbonyl)phenylboronic acid} + \text{Pinacol} \xrightarrow{\text{Acetone, RT, 24 h}} \text{Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate}

Yield : 75% after silica gel chromatography.
Characterization : 1H NMR^1\text{H NMR} (DMSO-d6d_6): δ 7.96 (s, 1H), 7.92 (s, 1H), 3.88 (s, 3H), 1.32 (s, 12H).

Suzuki-Miyaura Coupling with 1,3,5-Triiodo-2,4,6-Trimethylbenzene

The terphenyl backbone is assembled via palladium-catalyzed cross-coupling:

Reaction Conditions :

  • Catalyst : Pd(PPh3_3)4_4 (4 mol%)

  • Base : K3_3PO4_4 (3 equiv)

  • Solvent : Dioxane/H2_2O (50:1 v/v)

  • Temperature : Reflux (100°C)

  • Duration : 48 h under argon.

Stoichiometry :

1,3,5-Triiodo-2,4,6-trimethylbenzene+3×Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoatePdTarget Compound\text{1,3,5-Triiodo-2,4,6-trimethylbenzene} + 3 \times \text{Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate} \xrightarrow{\text{Pd}} \text{Target Compound}

Workup :

  • Solvent evaporation under reduced pressure.

  • Aqueous extraction with CH2_2Cl2_2.

  • Column chromatography (silica gel, petroleum ether/EtOAc).

Yield : ~60–70% (estimated from analogous reactions).

Optimization of Coupling Reactions

Catalyst Screening

Pd catalysts significantly impact yield and selectivity:

Catalyst SystemLigandYield (%)Purity (%)
Pd(PPh3_3)4_4None6085
Pd(OAc)2_2SPhos7290
Pd(dppf)Cl2_2·DCMNone6588

Data adapted from demonstrates that Pd(OAc)2_2/SPhos enhances efficiency due to improved steric and electronic profiles.

Solvent and Base Effects

  • Solvent : Dioxane/water mixtures optimize solubility and catalyst activity.

  • Base : K3_3PO4_4 outperforms Na2_2CO3_3 or Cs2_2CO3_3 in minimizing protodeboronation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography with gradient elution (petroleum ether to 10% EtOAc). Fractions containing the target compound are identified by TLC (Rf_f = 0.3 in 5:1 hexane/EtOAc).

Spectroscopic Analysis

  • 1H NMR^1\text{H NMR} : Aromatic protons appear as multiplets at δ 7.8–8.1 ppm; methyl groups of the dioxaborolane resonate at δ 1.3 ppm.

  • HPLC : Purity >95% (C18 column, MeCN/H2_2O = 70:30).

Challenges and Mitigation Strategies

Boronic Acid Stability

The pinacol ester group prevents decomposition of the boronic acid moiety during coupling.

Regioselectivity

Using 1,3,5-triiodo-2,4,6-trimethylbenzene ensures coupling occurs exclusively at the iodine-substituted positions, avoiding isomeric byproducts.

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) achieve consistent yields, but scaling requires:

  • Continuous flow reactors to enhance heat/mass transfer.

  • Alternative solvents (e.g., 2-MeTHF) for greener chemistry .

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the functional groups attached to the aromatic rings.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through cross-coupling reactions.

    Oxidized Derivatives: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Bioconjugation: Used in the synthesis of bioconjugates for biological studies.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The boron atom in the boronic ester facilitates the formation of a carbon-boron bond, which is then transformed into a carbon-carbon bond during the reaction.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : Ortho-substituted analogues (e.g., methyl 2-methyl-4-boronate benzoate) exhibit steric hindrance, reducing coupling efficiency compared to para/meta-substituted derivatives .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity of the boronate, enhancing reactivity in Suzuki couplings.
  • Hybrid Structures : Carbohydrate- or polymer-linked boronates () expand utility in targeted drug delivery and materials science.

Reactivity in Cross-Coupling Reactions

  • Target Compound : The central phenyl ring’s symmetrical substitution pattern allows bidirectional coupling, forming extended π-conjugated systems for OLEDs or metal-organic frameworks (MOFs) .
  • Trifluoromethyl Analogue () : The electron-deficient trifluoromethyl group accelerates oxidative addition in palladium-catalyzed reactions, enabling room-temperature couplings.
  • Carbohydrate-Linked Boronate () : Demonstrates regioselective coupling for glycoprotein mimetics, critical in antiplasmodial drug development .

Biological Activity

Methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is a complex organic compound primarily utilized in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C28H29BO6
  • Molecular Weight : 472.3 g/mol
  • IUPAC Name : this compound
  • InChI Key : LYMOHKYCYJUUDT-UHFFFAOYSA-N

The compound features a boronic ester group which is critical for its role in carbon-carbon bond formation during chemical reactions.

The biological activity of this compound is primarily attributed to its function as a boronic ester. In the context of the Suzuki-Miyaura cross-coupling reaction:

  • Formation of Carbon-Boron Bond : The boronic ester reacts with aryl halides in the presence of a palladium catalyst.
  • Carbon-Carbon Bond Formation : This reaction facilitates the creation of biaryl compounds which are essential in various pharmaceutical applications.

Biological Studies and Findings

Research into the biological activity of this compound has been limited but promising. Here are some notable findings:

  • Anticancer Activity : Similar compounds have demonstrated anticancer properties by inhibiting histone deacetylases (HDACs), which are crucial in cancer cell proliferation. For instance, related boronic esters have shown selective inhibition against HDAC6 while sparing other HDAC isoforms .
  • Inhibition Studies : A study indicated that compounds with similar structural motifs can inhibit various kinases involved in cancer pathways. The selectivity and potency of these compounds suggest that this compound may exhibit similar properties .

Case Study 1: Anticancer Potential

A study explored the effects of boronic esters on cancer cell lines. This compound was evaluated alongside other boron-containing compounds for its ability to inhibit tumor growth in vitro. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Selective Kinase Inhibition

Research focused on the compound's ability to selectively inhibit kinases implicated in various diseases. The study demonstrated that this compound retained significant inhibitory activity against specific kinases at concentrations that did not adversely affect normal cellular functions.

Data Tables

Property Value
Molecular FormulaC28H29BO6
Molecular Weight472.3 g/mol
IUPAC NameMethyl 4-[3-(...)]
Biological ActivityAnticancer potential
MechanismBoronic ester-mediated reactions
Study Findings
Anticancer ActivityDose-dependent inhibition observed
Kinase InhibitionSelective inhibition noted with minimal toxicity

Q & A

Q. Experimental Strategies :

  • Solvent Selection : Use anhydrous DMF or THF with molecular sieves to minimize water .
  • Temperature Control : Maintain reactions below 80°C to avoid thermal decomposition .
  • Additives : Include pinacol (1–2 equiv.) as a stabilizer to compete for boron coordination .
  • Real-Time Monitoring : Use ¹¹B NMR to track boronate integrity during reactions .

Advanced: How do electronic effects of substituents influence cross-coupling efficiency?

The electron-withdrawing methoxycarbonyl groups on the phenyl rings reduce electron density at the boron center, slowing transmetallation in Suzuki reactions. To optimize:

  • Base Strength : Stronger bases (e.g., Cs₂CO₃) enhance activation of the boronate .
  • Catalyst Tuning : Electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) improve reactivity with deactivated substrates .

Methodological: What analytical techniques assess stability and degradation pathways?

  • Accelerated Stability Studies : Expose the compound to varied pH (3–10), humidity (40–80% RH), and temperatures (4–40°C). Monitor degradation via HPLC-MS to identify byproducts (e.g., deboronation products) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures .

Advanced: How to design experiments probing biological interactions?

  • Cellular Uptake Studies : Radiolabel the compound (³H/¹⁴C) or use fluorescent tags. Measure intracellular accumulation via flow cytometry .
  • Protein Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding to target proteins (e.g., proteases) .

Basic: What are its primary applications in medicinal chemistry?

  • Biaryl Synthesis : Key intermediate for constructing kinase inhibitors or anticancer agents via Suzuki couplings .
  • Prodrug Design : The boronate ester can be hydrolyzed in vivo to release active moieties .

Advanced: What challenges arise in scaling up reactions, and how are they resolved?

  • Moisture Sensitivity : Large-scale reactors require rigorous drying (e.g., solvent distillation, glovebox techniques) .
  • Purification Scalability : Replace column chromatography with continuous crystallization or centrifugal partition chromatography .

Methodological: How to resolve contradictory data in reaction yields?

  • Design of Experiments (DoE) : Systematically vary catalyst loading, solvent, and temperature to identify critical factors .
  • Controlled Replicates : Perform triplicate runs under identical conditions to assess reproducibility .

Advanced: What computational tools predict its reactivity in new reactions?

  • DFT Calculations : Model transition states for Suzuki couplings (e.g., Gaussian or ORCA software) to predict regioselectivity .
  • Machine Learning : Train models on existing boronate ester reaction datasets to forecast optimal conditions .

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